1-(1H-imidazol-5-yl)propan-2-one
Description
Historical Trajectory and Contemporary Relevance of Imidazole (B134444) Heterocycles in Academic Inquiry
The journey of imidazole began in the 19th century, with its first synthesis by Heinrich Debus in 1858. nih.gov Initially named glyoxaline, this five-membered aromatic heterocycle, containing two nitrogen atoms, quickly garnered attention for its unique properties and versatile reactivity. nih.govsemanticscholar.org Historically, the imidazole ring was identified as a core component of naturally occurring and biologically crucial molecules such as the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. longdom.orgresearchgate.netijprajournal.com This inherent biological presence cemented its importance and spurred extensive investigation into its derivatives.
In contemporary research, the relevance of imidazole heterocycles has not only persisted but has expanded dramatically. nih.govjournalijcar.org The imidazole scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. ajrconline.org This has led to the development of a vast array of imidazole-containing compounds with a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govjournalijcar.orgajrconline.org The continuous exploration of novel synthetic methodologies and the quest for new therapeutic agents ensure that imidazole and its derivatives remain a focal point of academic and pharmaceutical research. journalijcar.orgtsijournals.com
Fundamental Principles of Imidazole Chemistry Relevant to Bioactive Structures
The bioactivity of imidazole-containing compounds is intrinsically linked to the fundamental chemical properties of the imidazole ring itself. nih.govdigitellinc.com Understanding these principles is crucial for the rational design of new and effective therapeutic agents.
Key Chemical Features of Imidazole:
| Property | Description | Significance in Bioactivity |
| Aromaticity | Imidazole possesses a sextet of π-electrons, rendering it aromatic and conferring significant stability. nih.gov | The planar and rigid nature of the aromatic ring can be crucial for fitting into the active sites of enzymes and receptors. |
| Amphoteric Nature | It can act as both a weak acid (the N-1 proton can be donated) and a weak base (the N-3 nitrogen has a lone pair of electrons and can accept a proton). nih.govlongdom.org | This allows for the formation of hydrogen bonds, both as a donor and an acceptor, which are critical for molecular recognition and binding to biological targets. nih.gov |
| Polarity | Imidazole is a highly polar molecule with a significant dipole moment. nih.gov | This polarity influences its solubility and ability to interact with polar environments within biological systems. |
| Tautomerism | The hydrogen atom on the nitrogen can reside on either of the two nitrogen atoms, resulting in two equivalent tautomeric forms. nih.govresearchgate.net | This dynamic nature can influence its binding modes and interactions with different biological macromolecules. |
The ability of the imidazole ring to participate in various non-covalent interactions, such as hydrogen bonding, and its capacity to coordinate with metal ions are fundamental to its role in the active sites of many enzymes. nih.gov Furthermore, the imidazole ring can be readily functionalized at its carbon and nitrogen atoms, providing a versatile scaffold for the synthesis of a diverse library of bioactive molecules. acs.org
Research Significance of Imidazole-Containing Ketones, with Specific Focus on 1-(1H-imidazol-5-yl)propan-2-one and Related Isomers
Within the broad class of imidazole derivatives, those containing a ketone functional group have emerged as a significant area of research. The introduction of a carbonyl group provides an additional site for hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity and selectivity of these molecules for their biological targets.
The specific compound, This compound , and its isomers, such as 1-(1H-imidazol-2-yl)propan-1-one and 1-(1H-imidazol-4-yl)propan-2-one, are of particular interest to researchers. While detailed studies on this compound itself are not extensively documented in publicly available literature, the investigation of related imidazole ketones provides valuable insights into their potential applications.
For instance, research into substituted imidazole ketones has shown their potential as inhibitors of various enzymes. acs.org The synthesis of di- and trisubstituted imidazoles from ketones serves as a key strategy in developing kinase inhibitors. acs.org Furthermore, derivatives of 3-(1H-imidazol-1-yl)propan-1-one have been synthesized and evaluated for their anti-Candida activity, with some compounds showing greater potency than the established antifungal drug fluconazole (B54011). mdpi.com This highlights the therapeutic potential of the imidazole-propanone scaffold.
The position of the propanone substituent on the imidazole ring is crucial and gives rise to different isomers with potentially distinct biological activities. For example, the IUPAC name for a related isomer is 1-(1H-imidazol-2-yl)propan-1-one. nih.gov The different electronic and steric environments of the 2-, 4-, and 5-positions of the imidazole ring can significantly influence how the molecule interacts with biological targets. The study of these isomers is essential for understanding structure-activity relationships and for the targeted design of new therapeutic agents. For instance, the core structure of this compound is a key component of the anti-diabetic medication semaglutide. wikipedia.org
The exploration of imidazole-containing ketones like this compound and its isomers represents a promising avenue for the discovery of new bioactive compounds with potential applications in various fields of medicine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)2-6-3-7-4-8-6/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOIWXBKKFAIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595921 | |
| Record name | 1-(1H-Imidazol-5-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127663-84-7 | |
| Record name | 1-(1H-Imidazol-5-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1h Imidazol 5 Yl Propan 2 One and Analogous Imidazole Substituted Propanone Structures
Established Synthetic Pathways to Imidazole-Ketone Scaffolds
The Debus-Radziszewski imidazole (B134444) synthesis is a foundational multi-component reaction for the formation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org This reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, involves the condensation of these three components to form the imidazole ring. slideshare.net The dicarbonyl component can be glyoxal, a 1,2-diketone, or a ketoaldehyde. slideshare.net
The reaction is thought to occur in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.org In the second stage, this diimine condenses with an aldehyde to yield the final imidazole product. wikipedia.org A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can be used to produce N-substituted imidazoles. wikipedia.org
While the traditional Debus-Radziszewski reaction provides a straightforward route to imidazoles, it can sometimes suffer from poor yields and the formation of side products. ijprajournal.com To address these limitations, various modifications and improvements have been developed. For instance, a one-pot approach has been developed for the synthesis of 2,4(5)-disubstituted imidazoles from ketones and aldehydes. nih.govacs.org This method involves the oxidation of a ketone, employing catalytic hydrobromic acid and dimethyl sulfoxide (B87167) (DMSO), followed by an imidazole condensation with an aldehyde. nih.govacs.org This modular approach has been successfully applied to the synthesis of a variety of disubstituted NH-imidazoles with yields ranging from 23% to 85%. nih.govacs.org
Table 1: Examples of Debus-Radziszewski Condensation Variants for Imidazole Synthesis
| Dicarbonyl Source | Aldehyde | Amine Source | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ketone (via in situ oxidation) | Various aldehydes | Ammonium (B1175870) acetate (B1210297) | HBr (cat.), DMSO | 2,4(5)-disubstituted imidazoles | 23-85 | nih.govacs.org |
| Benzil | Various aldehydes | Ammonium acetate | Low-melting mixture urea–ZnCl2 | Triaryl-1H-imidazoles | Excellent | ijprajournal.com |
| 1,2-diketone | Benzylic alcohol | Ammonium acetate | Diruthenium(II) catalyst | 2,4,5-trisubstituted NH-imidazoles | Moderate to Excellent | rsc.org |
| Glyoxal | Formaldehyde | Ammonia | Not specified | Imidazole | Not specified |
A widely utilized method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of α-haloketones with amidines. researchgate.netorgsyn.org This approach offers a versatile route to a variety of imidazole derivatives. The reaction typically involves the nucleophilic attack of the amidine on the α-carbon of the haloketone, followed by cyclization and dehydration to form the imidazole ring.
An optimized and scalable process for this reaction has been described, which avoids the use of toxic solvents like chloroform. orgsyn.org The recommended protocol involves adding a solution of the α-bromoketone in tetrahydrofuran (B95107) (THF) to the amidine in aqueous THF in the presence of potassium bicarbonate under vigorous reflux. orgsyn.org This method has been shown to produce 2,4-disubstituted imidazoles in excellent yields (83-91%) and with high purity (>95%) without the need for column chromatography. researchgate.netorgsyn.org This process is robust and accommodates a range of aromatic and aliphatic α-haloketones and various aromatic amidines. orgsyn.org
The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov This inherent reactivity makes them excellent precursors for the synthesis of various heterocyclic compounds, including imidazoles. nih.gov
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. researchgate.netnih.gov MCRs are advantageous due to their atom economy, step economy, and the ability to generate diverse molecular scaffolds. nih.govresearchgate.net Several MCRs have been developed for the synthesis of substituted imidazoles.
One such approach is a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. This reaction involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to afford the desired imidazole derivatives in very good yields. organic-chemistry.org The Debus-Radziszewski reaction itself is a classic example of a three-component reaction leading to imidazoles. wikipedia.org
The versatility of MCRs allows for the divergent synthesis of imidazole libraries. For instance, a simple and effective method for the synthesis of bioactive imidazo nih.govrsc.orgtriazole analogues has been developed utilizing an MCR technique involving the reaction of aminotriazoles, isocyanides, and aldehydes. nih.gov
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on the α-carbon of a carbonyl compound. wikipedia.org The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a ketone or another enolizable carbonyl compound. wikipedia.orgoarjbp.com The product of the Mannich reaction is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org
The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The enol form of the ketone then attacks the iminium ion, leading to the formation of the Mannich base. wikipedia.org While the Mannich reaction does not directly produce the imidazole ring, it is a valuable tool for synthesizing precursors that can be subsequently cyclized to form imidazole-ketone structures. The β-amino-ketone products of the Mannich reaction contain the necessary functionalities that can be elaborated into the imidazole ring through further synthetic transformations. These reactions are crucial in forming carbon-carbon bonds and are widely used in the synthesis of various nitrogen-containing compounds. researchgate.net
The synthesis of N-substituted imidazole-ketones can be achieved through the alkylation of a pre-formed imidazole ring. The regioselectivity of N-alkylation in unsymmetrical imidazoles is a key consideration and is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium. otago.ac.nz
In unsymmetrical imidazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. clockss.org Under basic conditions, the alkylation of the imidazole anion is largely governed by polar and steric factors. otago.ac.nz Electron-withdrawing groups on the imidazole ring direct the alkylation to the more remote nitrogen atom. otago.ac.nz The steric bulk of both the substituent on the imidazole ring and the incoming electrophile also play a significant role, with a preference for alkylation at the less-hindered nitrogen. otago.ac.nz
In "neutral" conditions, the tautomeric equilibrium of the imidazole ring can also influence the regioselectivity of alkylation. otago.ac.nz For imidazoles with electron-withdrawing substituents, the less reactive tautomer may be the dominant species, which can control the product ratio. otago.ac.nz Various alkylating agents, such as alkyl halides, can be used in the presence of a base like potassium hydroxide or potassium carbonate in a suitable solvent like acetonitrile. researchgate.net
Table 2: Factors Influencing Regioselectivity of Imidazole N-Alkylation
| Factor | Influence on Regioselectivity | Conditions | Reference |
|---|---|---|---|
| Electronic Effects | Electron-withdrawing groups direct alkylation to the more remote nitrogen. | Basic | otago.ac.nz |
| Steric Effects | Increased steric bulk of substituent or electrophile favors alkylation at the less-hindered nitrogen. | Basic | otago.ac.nz |
| Tautomeric Equilibrium | The dominant, less reactive tautomer can control the product ratio. | Neutral | otago.ac.nz |
| Alkylating Agent | The nature of the alkylating agent can influence the reaction outcome. | Varies | otago.ac.nz |
| Reaction Medium | The choice of solvent and base can affect the product distribution. | Varies | otago.ac.nzresearchgate.net |
Contemporary Synthetic Innovations and Methodological Advancements
Modern synthetic chemistry continues to evolve, offering new and improved methods for the synthesis of imidazole-ketone scaffolds. Recent advancements focus on improving efficiency, sustainability, and the diversity of accessible structures.
One area of innovation involves the use of novel catalytic systems. For example, a copper-catalyzed one-pot synthesis of aryl imidazole derivatives from ketones has been reported. nih.gov This method utilizes an inorganic nitrogen source, (NH₄)₂CO₃, and proceeds via α-amination and oxidative C-C bond cleavage. nih.gov This approach provides a simple and rapid route to imidazole derivatives with good versatility. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of imidazoles. organic-chemistry.org The use of microwave irradiation can significantly reduce reaction times and improve yields in reactions such as the Debus-Radziszewski synthesis. mdpi.com Furthermore, the development of solvent-free and eco-friendly protocols is a key focus of contemporary research, aiming to reduce the environmental impact of chemical synthesis. researchgate.net
Another innovative approach is the use of electrochemical methods. An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been developed to produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org This direct C-N bond formation strategy exhibits broad functional group tolerance. organic-chemistry.org
The development of new multi-component reactions also continues to be a fruitful area of research. A highly efficient and convenient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from readily accessible 2-azido acrylates and nitrones has been reported, which proceeds under mild conditions without the need for any metal, acid, or base. organic-chemistry.org These contemporary methods provide powerful alternatives to traditional synthetic routes, enabling the efficient and diverse synthesis of imidazole-ketone structures.
Metal-Catalyzed Coupling Reactions for Imidazole-Ketone Construction
Transition metal-catalyzed reactions are foundational in modern organic synthesis for creating carbon-carbon bonds. nih.gov Palladium- and copper-based catalysts, in particular, are instrumental in forging the bond between an imidazole ring and a ketone-containing fragment. researchgate.net Methodologies such as the Suzuki-Miyaura coupling can be adapted to connect an imidazolylboronic acid derivative with a suitable propanone-containing electrophile. nih.gov Similarly, copper-catalyzed processes have been developed for the synthesis of aryl ketones, which can be extended to heteroaromatic systems like imidazole. rsc.org A one-pot synthesis initiated by a copper salt using inorganic ammonium carbonate as the nitrogen source can produce divergent aryl imidazole derivatives from ketones through α-amination and oxidative C-C bond cleavage. rsc.org These reactions often benefit from the use of specific ligands that stabilize the metal center and facilitate the catalytic cycle.
A variety of palladium-catalyzed reactions, including C-N coupling and amination, have been reported for constructing imidazole-containing structures. nih.govbeilstein-journals.org For instance, a palladium-catalyzed multicomponent synthesis can produce highly substituted imidazolones from the coupling of imines, chloroformates, organotin reagents, and carbon monoxide. acs.org While not a direct synthesis of a simple propanone, these methods showcase the power of metal catalysis in building complex imidazole-ketone cores.
Table 1: Examples of Metal-Catalyzed Reactions in Imidazole Synthesis
| Catalyst System | Reaction Type | Reactants | Product Type |
|---|---|---|---|
| Palladium Acetate | Cross-Coupling | Imine, Chloroformate, Organotin, CO | Imidazolone |
| Copper(I) Iodide | A³ Coupling | Alkyne, Aldehyde, Aminopyridine | Imidazopyridine |
| Copper(II) Chloride/nano TiO₂ | Aerobic Oxidation | 2-aminopyridine, Ketone | Imidazo[1,2-a]pyridine (B132010) |
Oxidation-Based Methodologies for Ketone Introduction onto Imidazole Scaffolds
An alternative strategy involves the introduction of the ketone functionality onto a pre-formed imidazole ring. This is often achieved by the oxidation of a suitable precursor, such as a secondary alcohol or an alkyl group. chemguide.co.uk Ketones are generally resistant to oxidation unless powerful oxidizing agents are used, which can cleave carbon-carbon bonds. chemguide.co.uklibretexts.org However, specific methods have been developed for the selective oxidation of substrates to yield ketones.
One notable approach is a variation of the Kornblum oxidation, where a methyl ketone is oxidized to a glyoxal intermediate using catalytic hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO). nih.govacs.org This intermediate can then undergo a condensation reaction with an aldehyde and an ammonia source (like ammonium acetate) to form a disubstituted imidazole. nih.govacs.org This one-pot, modular approach allows for the synthesis of 2,4(5)-disubstituted imidazoles from widely available methyl ketones and aldehydes. nih.gov While this builds the ring and the ketone simultaneously, the core principle relies on the oxidation of the ketone's α-position.
Another method involves the Baeyer-Villiger oxidation, where peroxycarboxylic acids can oxidize ketones to esters, demonstrating a pathway for further functionalization rather than direct ketone introduction. libretexts.org Direct oxidation of an alkyl side chain on an imidazole to a ketone is less common but can be achieved with strong oxidizing agents, though selectivity can be a challenge. chemguide.co.uk
Regioselective Synthesis Considerations in Imidazole Chemistry
The synthesis of substituted imidazoles often yields a mixture of regioisomers, making regiocontrol a critical aspect of the synthetic design. For a 1-(1H-imidazol-5-yl) structure, controlling the placement of the propanone group at the C-5 position (which is in tautomeric equilibrium with the C-4 position) is paramount.
Several strategies have been developed to achieve regioselective synthesis of 1,4- or 1,5-disubstituted imidazoles. One protocol involves the reaction of a glycine derivative that undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. rsc.orgrsc.org The subsequent addition of an amine nucleophile results in a transamination and cyclization, affording 1,4-disubstituted imidazoles with complete regioselectivity. rsc.orgrsc.org This method is notable for its tolerance of diverse steric and electronic properties on the amine component. rsc.org
Other approaches utilize [3+2] cycloaddition reactions. For example, an iron-catalyzed reaction between amidoximes and enones produces imidazoles with a ketone moiety at the C-4 position in good to excellent yields. rsc.org Similarly, copper-catalyzed reactions can achieve regioselective diamination of terminal alkynes with amidines to furnish 1,2,4-trisubstituted imidazoles. organic-chemistry.org The choice of starting materials, catalysts, and reaction conditions all play a crucial role in directing the regiochemical outcome of the imidazole ring formation. researchgate.net
Chemical Transformations and Derivatization of 1-(1H-imidazol-5-yl)propan-2-one and Analogues
The ketone carbonyl group and the imidazole ring's N-H functionality are prime sites for further chemical modification, allowing for the creation of a diverse library of derivatives for various research applications.
Synthesis of Oxime and Hydrazone Derivatives
The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine and hydrazine derivatives to form oximes and hydrazones, respectively. wikipedia.orgnih.gov
Oximes are typically synthesized by reacting a ketone with hydroxylamine or its hydrochloride salt, often in the presence of a base. nih.govresearchgate.net These reactions can be catalyzed by various agents to improve reaction times and yields. researchgate.net The resulting oximes can exist as Z and E isomers. researchgate.net
Hydrazones are formed through the reaction of the ketone with hydrazine or substituted hydrazines (e.g., phenylhydrazine). wikipedia.orgtubitak.gov.tr This condensation is a versatile method for creating derivatives with a C=N-N linkage. tubitak.gov.trresearchgate.net Hydrazide-hydrazones, which contain an additional carbonyl group, are also a significant class of compounds synthesized from ketones and carbohydrazides. researchgate.netresearchgate.net These reactions are generally straightforward and provide a reliable means of derivatizing the ketone moiety. google.com
Table 2: Synthesis of Oxime and Hydrazone Derivatives from Ketones
| Reagent | Product Functional Group | General Reaction Conditions |
|---|---|---|
| Hydroxylamine (NH₂OH·HCl) | Oxime (C=N-OH) | Basic or acidic catalysis, often with gentle heating. nih.govresearchgate.net |
| Hydrazine (N₂H₄) | Hydrazone (C=N-NH₂) | Reflux in a suitable solvent like ethanol. wikipedia.orgtubitak.gov.tr |
| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone (C=N-NHC₆H₅) | Condensation reaction, often in an alcoholic solvent. wikipedia.org |
Esterification and Etherification Reactions of Hydroxylated Propanone Analogues
Analogues of this compound that contain a hydroxyl group on the propanone side chain, such as 1-(1H-imidazol-5-yl)-1-hydroxypropan-2-one, offer additional sites for derivatization.
Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Imidazole itself can act as a catalyst for ester hydrolysis and, by extension, can be involved in ester formation. psu.edu Imidazole carbamates have been developed as chemoselective reagents for the esterification of carboxylic acids, which proceeds via an acylimidazole intermediate. organic-chemistry.org A specific example of a related ester derivative is 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate, synthesized from the corresponding alcohol (secnidazole). nih.govresearchgate.netnih.gov This synthesis can be performed by refluxing the alcohol with phthalic anhydride in acetone and pyridine. nih.gov
Etherification involves converting the hydroxyl group into an ether linkage (-O-R). Standard methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be applied. The specific conditions would need to be optimized to avoid side reactions involving the imidazole ring.
Formation of Imidazole-Ketone Based Metal Complexes for Research
The imidazole ring, particularly the pyridine-type nitrogen (N-3), and the carbonyl oxygen of the propanone moiety are excellent donor atoms for coordinating with metal ions. jocpr.com This allows this compound and its analogues to act as ligands in the formation of metal complexes.
A wide range of transition metal complexes with imidazole-containing ligands have been synthesized and studied. jocpr.com These complexes can exhibit diverse geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. jocpr.com The synthesis of these complexes typically involves reacting a metal salt (e.g., CuCl₂, NiCl₂) with the imidazole-ketone ligand in a suitable solvent like ethanol. jocpr.com
The formation of such complexes can be tailored for specific research purposes, including catalysis and materials science. For example, technetium complexes with imidazole ligands have been synthesized for radiopharmaceutical research, demonstrating the coordination of the imidazole nitrogen to the metal center. mdpi.com The study of these coordination compounds provides insight into the electronic and steric properties of the imidazole-ketone scaffold. mdpi.com
Further Functionalization of the Propanone Side Chain
The propan-2-one moiety attached to the imidazole ring in structures like this compound offers a versatile platform for a variety of chemical transformations. The reactivity of the carbonyl group and the adjacent α-carbons allows for extensive synthetic modifications, leading to a diverse range of derivatives. These modifications can be broadly categorized into reductions of the carbonyl group, subsequent reactions of the resulting alcohol, and transformations involving the α-carbons through enolate intermediates.
Reduction of the Carbonyl Group
A primary route for functionalizing the propanone side chain is the reduction of the ketone to a secondary alcohol. This transformation converts the planar carbonyl carbon into a chiral center, introducing stereochemical complexity and a new site for further reactions. A common and efficient method for this reduction is the use of sodium borohydride (NaBH₄), often in combination with cerium(III) chloride (CeCl₃·7H₂O), a protocol known as the Luche reduction. This method is particularly effective for the regioselective 1,2-reduction of ketones, even in the presence of other reducible functional groups, and proceeds under mild conditions, typically at 0 °C in an alcoholic solvent like ethanol acs.org.
The resulting 1-(1H-imidazol-5-yl)propan-2-ol and its analogs serve as key intermediates for a wide array of subsequent functionalizations.
Esterification and Etherification of the Secondary Alcohol
Once the ketone is reduced to a hydroxyl group, this new functional group can be readily derivatized. A common modification is esterification, which involves reacting the alcohol with an acylating agent such as an acid chloride or an anhydride in the presence of a base like pyridine. For instance, the analogous compound secnidazole, which is 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, has been extensively used in esterification reactions. It reacts with reagents like acetic anhydride to form the corresponding acetate ester nih.gov. Similarly, reactions with various acid chlorides, such as p-nitrobenzoyl chloride or stearoyl chloride, yield the respective ester derivatives jocpr.com. These reactions typically proceed efficiently, providing a straightforward method to introduce a wide variety of substituents.
The table below summarizes representative esterification reactions on a secnidazole scaffold, which are analogous to potential reactions on the 1-(imidazol-yl)propan-2-ol backbone.
| Starting Material | Reagent | Base | Product | Yield (%) |
| Secnidazole | Acetic Anhydride | Pyridine | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate | 81 |
| Secnidazole | p-Nitrobenzoyl chloride | Pyridine | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl 4-nitrobenzoate | - |
| Secnidazole | Stearoyl chloride | Pyridine | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl octadecanoate | - |
Data derived from studies on analogous 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol systems. nih.govjocpr.com
Reactions at the α-Carbons
The hydrogens on the carbons alpha to the carbonyl group (C1 and C3 of the propanone chain) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position.
Key reactions involving enolate intermediates include:
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This introduces an alkyl group at the α-carbon. The choice of base and reaction conditions can influence which of the two α-carbons (the methyl group or the methylene group adjacent to the imidazole ring) is deprotonated, allowing for regioselective functionalization msu.edu.
Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule (an aldehyde or ketone), forming a β-hydroxy ketone or aldehyde after workup. This reaction, known as the Aldol addition, is a powerful tool for constructing larger molecules. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone, a product of the Aldol condensation libretexts.orgyoutube.comyoutube.com.
These reactions provide a pathway to extend the carbon skeleton and introduce diverse functional groups onto the propanone side chain.
Conversion to Other Functional Groups
The carbonyl group itself can be transformed into a variety of other functional groups, further expanding the chemical diversity of these imidazole derivatives. For example, ketones can undergo condensation reactions with primary amines and their derivatives. Reaction with n-butylamine can form an imine, a compound containing a carbon-nitrogen double bond nih.gov. This imine functionality can then serve as a handle for further synthetic transformations.
Investigation of Biological Target Interactions and Proposed Molecular Mechanisms in Academic Research
Antimicrobial Research Focus (in vitro studies)
The imidazole (B134444) ring is a core component of many known antimicrobial agents. Research into derivatives and related compounds has explored their efficacy against a range of pathogens, including bacteria, fungi, and protozoa.
While direct studies on the antibacterial activity of 1-(1H-imidazol-5-yl)propan-2-one are not extensively documented, the broader class of imidazole derivatives has shown significant promise. For instance, various 4-arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones and related N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)benzamides have been synthesized and evaluated for their antibacterial properties. The introduction of hydroxyl, methoxy, nitro, chloro, and bromo groups to the imidazolinone framework has been shown to enhance antibacterial and antifungal activities. nih.gov
Nitroimidazole derivatives, a well-known class of antimicrobial drugs, are effective against both Gram-negative and Gram-positive bacteria. nih.gov Metronidazole, a prominent member of this class, is used to treat infections caused by anaerobic bacteria like Helicobacter pylori and Clostridium difficile. nih.gov Furthermore, hybrids of quinolones with imidazole moieties have demonstrated good antibacterial activity. nih.gov The synergistic effect of imidazole-based azo dyes with silver nanoparticles has also been explored, showing enhanced activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. uminho.pt Additionally, novel 1,2,4,5-tetrasubstituted imidazole derivatives have been synthesized and have demonstrated high antibacterial activity against pathogenic strains. researchgate.net
These findings suggest that the imidazole core is a viable pharmacophore for antibacterial agents, though specific studies on this compound are needed to determine its precise spectrum of activity.
The primary mechanism of action for many azole antifungal agents is the inhibition of the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. theaspd.comnih.gov Azoles, including imidazole derivatives, target the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), preventing the conversion of lanosterol (B1674476) to ergosterol. theaspd.com This disruption of the cell membrane leads to fungistatic or, in some cases, fungicidal effects.
While direct studies on this compound are limited, research on related compounds provides insight into its potential antifungal mechanism. For example, a novel benzimidazole (B57391) derivative was found to inhibit ergosterol biosynthesis, leading to the accumulation of previously unknown sterols with a 3β,6α-diol structure. nih.gov This was the first instance of a benzimidazole compound being shown to block the ergosterol pathway. nih.gov
Other research has focused on synthesizing novel imidazole derivatives and evaluating their antifungal properties. A series of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been developed as potential antimicrobial agents. mdpi.com Additionally, new imidazole derivatives containing a 2,4-dienone motif have been discovered, with some exhibiting broad-spectrum antifungal activity against various Candida species. nih.gov The antifungal activity of these derivatives is often attributed to their ability to inhibit fungal cytochrome P450 enzymes, interfering with ergosterol biosynthesis. theaspd.com
The table below summarizes the antifungal activity of some representative imidazole derivatives.
| Compound Type | Target Organism(s) | Observed Effect/Mechanism |
| Benzimidazole derivative | Pathogenic yeasts (e.g., Candida glabrata, Candida krusei) | Inhibition of Erg11p in the ergosterol biosynthesis pathway. nih.gov |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts | Fungi | Potential antimicrobial agents. mdpi.com |
| Imidazole derivatives with a 2,4-dienone motif | Candida spp. | Broad-spectrum inhibitory effects. nih.gov |
The imidazole scaffold is a key feature in several antiprotozoal and antitubercular drugs. Metronidazole, a nitroimidazole, is a first-line treatment for infections caused by protozoa such as Giardia lamblia and Entamoeba histolytica. nih.gov The mechanism of action of nitroimidazoles often involves the reduction of the nitro group within the parasite, leading to the formation of reactive radicals that damage cellular components.
Research has explored the potential of various imidazole derivatives against a range of protozoan parasites. Imidazole-based compounds have been investigated as potential treatments for Chagas disease, caused by Trypanosoma cruzi. researchgate.netnih.govasm.orgnih.gov Some of these compounds are designed as inhibitors of cAMP phosphodiesterases (PDEs) in the parasite. researchgate.netnih.govasm.orgnih.gov Similarly, imidazole derivatives have been studied for their activity against Leishmania species, with some showing promise as inhibitors of the parasite's iron superoxide (B77818) dismutase (Fe-SOD). nih.govnih.gov In the context of malaria, imidazole-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) and dihydrofolate reductase (PfDHFR) have been designed and evaluated. biorxiv.orgnih.govnih.govmontclair.edu
With regard to antitubercular activity, while there is no specific data for this compound, the broader class of azole drugs has been shown to be active against Mycobacterium tuberculosis. mdpi.com
The table below highlights some of the antiprotozoal activities of imidazole derivatives.
| Disease | Target Organism | Proposed Mechanism/Target |
| Chagas Disease | Trypanosoma cruzi | Inhibition of cAMP phosphodiesterases (PDEs). researchgate.netnih.govasm.orgnih.gov |
| Leishmaniasis | Leishmania spp. | Inhibition of iron superoxide dismutase (Fe-SOD). nih.govnih.gov |
| Malaria | Plasmodium falciparum | Inhibition of cGMP-dependent protein kinase (PfPKG) or dihydrofolate reductase (PfDHFR). biorxiv.orgnih.govnih.govmontclair.edu |
Anticancer Research Perspectives
The imidazole ring is a versatile scaffold that has been incorporated into numerous anticancer agents. mdpi.com These compounds have been shown to interact with a variety of targets, including kinases and nucleic acids.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Consequently, kinase inhibitors have become a major focus of anticancer drug development. Several studies have highlighted the potential of imidazole-containing compounds as kinase inhibitors.
Topoisomerase II: While not a kinase, topoisomerase II is a critical enzyme in DNA replication and a target for some anticancer drugs. Some imidazole derivatives have been investigated for their ability to inhibit this enzyme.
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a role in cell adhesion, migration, and proliferation. Imidazole-containing compounds have been explored as potential FAK inhibitors.
Aurora Kinase: Aurora kinases are serine/threonine kinases that are essential for cell cycle regulation and are often overexpressed in tumors. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors. nih.gov
Other Kinases: Phenylacetamides with a 1H-imidazol-5-one moiety have been shown to downregulate several kinases, including members of the BRK, FLT, and JAK families. nih.govnih.govresearchgate.net
The table below summarizes the kinase inhibitory potential of some imidazole derivatives.
| Kinase Target | Compound Class | Observed Effect |
| Aurora Kinase | Imidazo[1,2-a]pyrazine derivatives | Potent inhibition. nih.gov |
| BRK, FLT, JAK families | Phenylacetamide-1H-imidazol-5-one derivatives | Downregulation of kinase activity. nih.govnih.govresearchgate.net |
In addition to targeting enzymes, some imidazole-based compounds have been shown to interact directly with nucleic acids, offering another avenue for anticancer activity.
G-quadruplex DNA stabilization: G-quadruplexes are non-canonical DNA structures found in telomeres and promoter regions of oncogenes. Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression. Imidazole-modified G-quadruplexes have been shown to complex with metal cations, and imidazole-based tanshinone IIA derivatives have been found to selectively bind and stabilize G-quadruplex DNA. nih.govnih.govrsc.org Furthermore, sugar-substituted imidazole derivatives have been designed as selective c-MYC transcription repressors by targeting the promoter G-quadruplex. acs.org Novel bisbenzimidazoles based on a Tröger's base skeleton have also demonstrated the ability to stabilize G-quadruplex DNA. acs.org
DNA Double-Strand Helix Breakage: Some metal complexes of imidazole derivatives have been shown to induce DNA cleavage. For example, imidazole cobalt (III) ethylenediamine (B42938) complexes can cause photocleavage of plasmid DNA. researchgate.net The mechanism of cleavage can be oxidative or hydrolytic depending on the metal center. rsc.org The ability of imidazole to catalyze the cleavage of RNA has also been studied. nih.govacs.org
The table below details the nucleic acid interactions of certain imidazole derivatives.
| Interaction Type | Compound Class | Mechanism/Effect |
| G-quadruplex DNA stabilization | Imidazole-based tanshinone IIA derivatives | Selective binding and stabilization of G-quadruplex DNA. nih.gov |
| G-quadruplex DNA stabilization | Sugar-substituted imidazole derivatives | Repression of c-MYC transcription by targeting the promoter G-quadruplex. acs.org |
| DNA Cleavage | Imidazole cobalt (III) ethylenediamine complexes | Photocleavage of plasmid DNA. researchgate.net |
Microtubule Dynamics Modulation Research
Academic research specifically investigating the modulation of microtubule dynamics by this compound is not available in the reviewed scientific literature. While the imidazole structure is a component of various compounds studied for their effects on microtubules, such as certain chalcones investigated as antimitotic agents nih.gov, dedicated studies on this compound in this context have not been identified. Therefore, there are no reported findings on its specific interactions with tubulin or its impact on microtubule assembly or disassembly.
Anti-inflammatory Mechanism Research (e.g., Cyclooxygenase-2 (COX-2) Inhibition)
A review of published studies indicates a lack of specific research on the anti-inflammatory mechanisms of this compound, particularly concerning the inhibition of Cyclooxygenase-2 (COX-2). The imidazole moiety is a core component in a variety of compounds designed and evaluated as selective COX-2 inhibitors. nih.govnih.govresearchgate.netcbijournal.com However, direct experimental data or molecular modeling studies on the COX-2 inhibitory activity of this compound are not present in the available literature. Consequently, there are no specific findings or data tables to report on its potential as a COX-2 inhibitor.
Research into Other Pharmacological Activities
There is no specific academic research detailing the investigation of this compound in the context of antidiabetic activity, such as through Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonism. Although derivatives of benzimidazole have been characterized as PPAR-γ agonists nih.gov, similar studies for this compound have not been found. As a result, information regarding its potential to act as a PPAR-γ agonist or to influence glucose and lipid metabolism is not available.
Specific research into the potential antidepressant effects of this compound, particularly through the inhibition of the serotonin (B10506) transporter, has not been identified in the scientific literature. The imidazole scaffold is present in various molecules explored as modulators of the serotonin system. nih.govnih.govresearchgate.netaalto.fi However, studies directly assessing the binding affinity and inhibitory action of this compound on the serotonin transporter are absent from the reviewed literature.
Investigations into the antimalarial activity of this compound are not reported in the available academic and scientific publications. While numerous novel compounds containing an imidazole ring have been synthesized and evaluated for their anti-plasmodial efficacy tandfonline.comnih.govnih.govresearchgate.netresearchgate.net, no such research has been published for this specific compound. Therefore, there is no data on its potential efficacy against Plasmodium species or its mechanism of action as an antimalarial agent.
Exploration of the antioxidant potential of this compound has not been specifically documented in the reviewed scientific literature. Many studies have established that various imidazole derivatives possess antioxidant properties, acting through mechanisms like free-radical scavenging. nih.govnih.govrsc.orgresearchgate.netjchemrev.com However, dedicated assays to determine the antioxidant capacity of this compound, such as its ability to scavenge free radicals or inhibit lipid peroxidation, have not been reported.
Principles of Molecular Recognition and Ligand-Target Binding
While general principles of molecular recognition are well-established for the imidazole class of compounds, specific data for this compound is not present in the available literature. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a crucial factor in its interaction with biological macromolecules. chemenu.com
Hydrogen bonding and π–π stacking are fundamental interactions that govern the binding affinity of imidazole derivatives to their biological targets. For instance, studies on other imidazole-containing molecules have demonstrated the formation of hydrogen bonds and weak aromatic π–π stacking interactions, which contribute to the stability of the ligand-receptor complex. nih.govresearchgate.net However, specific studies detailing these interactions for this compound are currently absent from published research.
The nitrogen atoms of the imidazole ring are capable of coordinating with metal ions, a property that is significant in various biological processes. This coordination can be a key aspect of the mechanism of action for some imidazole-based drugs. researchgate.net Research on the coordination chemistry of this compound with biologically relevant metal ions has not been specifically reported.
Structure-Activity Relationship (SAR) Studies for Biological Potency Modulation
Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of lead compounds. Such studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. For many classes of imidazole derivatives, extensive SAR studies have been conducted to enhance their therapeutic properties. mdpi.com However, a search of the scientific literature did not yield any specific SAR studies focused on this compound. The absence of such research indicates that this particular compound may not have been a primary focus of drug discovery efforts to date.
Design and Synthesis of Advanced Imidazole Ketone Analogs and Hybrid Structures for Biological Probing
Rational Design Strategies for Enhanced Biological Profiles
Rational drug design is a targeted approach that utilizes the understanding of a biological target's structure and mechanism to create new, more potent, and selective molecules. nih.govnih.gov For analogs of 1-(1H-imidazol-5-yl)propan-2-one, this strategy involves systematic structural modifications to optimize interactions with a specific enzyme or receptor. The imidazole (B134444) scaffold itself offers numerous avenues for modification. Due to its electronic characteristics, the imidazole ring can readily bind to various proteins and enzymes. nih.gov
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to this process. nih.gov For instance, molecular docking simulations can predict how analogs bind within the active site of a target protein, guiding the synthesis of compounds with improved affinity. nih.govresearchgate.net
Key strategies for enhancing the biological profile of imidazole-ketone analogs include:
Substitution on the Imidazole Ring: Introducing various substituents onto the carbon or nitrogen atoms of the imidazole ring can modulate the molecule's steric, electronic, and hydrophobic properties. This can lead to enhanced target binding and improved pharmacokinetic profiles. nih.gov
Modification of the Ketone Moiety: The ketone group is a key functional feature, capable of acting as a hydrogen bond acceptor. Its chemical modification or replacement can significantly alter biological activity.
Alteration of the Propyl Linker: The length and flexibility of the linker between the imidazole and ketone groups can be adjusted to achieve optimal orientation within a target's binding pocket.
A study on novel imidazole derivatives as EGFR inhibitors demonstrated that a one-pot, four-component reaction could efficiently produce a library of compounds. nih.gov The most potent inhibitors from this library were identified through biological screening, and their binding mode was confirmed with molecular docking, showcasing a successful application of rational design principles. nih.govresearchgate.net These principles can be directly applied to the this compound scaffold to generate focused libraries of analogs for biological screening.
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds, optimizing drug-like properties, and navigating new intellectual property space. nih.govuniroma1.itresearchgate.netnih.gov
Bioisosteric replacement involves substituting a functional group or moiety in a molecule with another group that retains similar physical and chemical properties, thereby maintaining the desired biological activity. nih.govresearchgate.net This technique is often used to improve metabolic stability, reduce toxicity, or enhance target affinity. researchgate.net For the this compound scaffold, several bioisosteric replacements could be envisioned:
Ketone Replacements: The ketone group could be replaced with other functionalities like an oxime, amide, or sulfonamide. For example, a study on 3-(1H-imidazol-1-yl)propan-1-one derivatives found that converting the ketone to an oxime ester led to potent anti-Candida agents. mdpi.com
Imidazole Ring Bioisosteres: The imidazole ring itself can be replaced with other five-membered heterocycles such as a pyrazole, triazole, or thiazole, which have similar sizes and hydrogen bonding capabilities.
Scaffold hopping is a more profound change, where the central core or framework of a molecule is replaced with a structurally different scaffold, while preserving the spatial arrangement of key interacting groups. nih.govresearchgate.net This can lead to compounds with completely novel chemical structures but similar biological functions. uniroma1.it For example, in a search for new antiproliferative agents for melanoma, researchers replaced a thiazolidine (B150603) ring scaffold with an imidazole or imidazoline (B1206853) ring. nih.gov This hop was intended to reduce potential complications associated with chiral centers and explore new chemical space, indicating that the imidazole core is considered a stable and biologically relevant scaffold. nih.gov Experience has shown that certain scaffolds, like some pyridines and imidazoles, can have undesirable properties such as binding to cytochrome P450 enzymes, making scaffold hopping a useful strategy to mitigate such issues. uniroma1.it
Development of Imidazole-Containing Hybrid Molecules with Multiple Pharmacophores
The development of hybrid molecules involves covalently linking two or more distinct pharmacophoric units into a single chemical entity. nih.govmdpi.com This approach aims to create molecules that can interact with multiple biological targets or that exhibit synergistic effects by combining the functionalities of the parent molecules. nih.gov The imidazole scaffold is a popular component in the design of such hybrids due to its versatile biological activity. researchgate.net
The this compound structure can serve as a foundational block for creating novel hybrids. By attaching another pharmacophore, new compounds with potentially enhanced or entirely new biological profiles can be synthesized. Examples from recent literature highlight the success of this strategy:
Imidazole-Thiadiazole Hybrids: Researchers have synthesized new derivatives of benzoate (B1203000) imidazo-1,3,4-thiadiazole for evaluation as antiprotozoal agents, using molecular hybridization concepts. mdpi.com
Imidazole-Oxadiazole Hybrids: In a different study, several imidazole-1,2,4-oxadiazole hybrids were synthesized and evaluated for their antiproliferative activity, with some derivatives showing potent effects against breast cancer cells. nih.gov
Imidazole-Triazole Hybrids: The combination of imidazole and triazole pharmacophores has also yielded bioactive hybrids with significant anticancer properties. nih.gov
These examples demonstrate that the imidazole moiety can be successfully combined with other heterocyclic systems to produce multifunctional molecules. A similar approach could be applied to this compound, for instance, by linking a sulfonamide, coumarin, or another heterocyclic pharmacophore to the imidazole ring to explore new biological activities. researchgate.net
Stereochemical Considerations in Analog Synthesis for Target Selectivity
While this compound itself is an achiral molecule, the synthesis of its analogs can readily introduce stereocenters, making stereochemistry a critical consideration for target selectivity. Biological systems are inherently chiral, and as a result, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different pharmacological activities, metabolic fates, and toxicities.
A common modification of the this compound scaffold would be the reduction of the ketone to a secondary alcohol, creating a chiral center at the C2 position of the propane (B168953) chain. The resulting (R)- and (S)-enantiomers would need to be synthesized stereoselectively or separated to evaluate their individual biological profiles. It is common for one enantiomer to be significantly more active than the other (the eutomer), while the less active enantiomer (the distomer) may be inactive or even contribute to undesirable side effects.
The importance of stereochemistry is evident in the development of various heterocyclic drugs. For instance, in a series of potent inhibitors based on an imidazo[1,2-a]pyridine (B132010) scaffold, the stereochemistry of a phosphonopropionic acid side chain was crucial for inhibitory activity against Rab geranylgeranyl transferase. nih.gov In another example, researchers intentionally moved from a thiazolidine scaffold, which had two chiral centers, to an imidazoline (one chiral center) or an imidazole (no chiral centers) to simplify the stereochemical complexity and the associated synthetic challenges. nih.gov These examples underscore the necessity of controlling stereochemistry during the synthesis of advanced analogs to achieve high target selectivity and potency.
Research Findings on Imidazole-Ketone Analogs
The following table summarizes research findings on various imidazole analogs, illustrating the impact of rational design and structural modification on biological activity.
| Compound Class | Lead Compound Example | Biological Target/Activity | Key Finding | Reference |
| Imidazole-Oxime Esters | (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Anti-Candida | Exhibited potent activity against Candida albicans, more potent than fluconazole (B54011) and miconazole. | mdpi.com |
| Imidazo[1,2-a]Pyridine Phosphonates | 6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic Acids | Rab Geranylgeranyl Transferase (RGGT) | The substituent at the C6 position and the stereochemistry of the side chain were critical for inhibitory activity. | nih.gov |
| Imidazole-Thiazolidine Analogs | 2-Aryl-thiazolidine-4-carboxylic acid amides | Melanoma cell proliferation | Replacing the thiazolidine ring with an imidazole ring generally reduced potency but maintained selectivity, highlighting the core's importance. | nih.gov |
| Imidazole-Oxadiazole Hybrids | (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | MCF-7 breast cancer cells | Showed potent antiproliferative activity, demonstrating the success of the hybrid molecule approach. | nih.gov |
| EGFR Inhibitors | Imidazole derivative 5b | EGFRWT and EGFRT790M kinases | Compound 5b was a potent inhibitor of both wild-type and mutant EGFR kinases, with activity confirmed by molecular docking. | nih.gov |
Emerging Trends and Future Directions in 1 1h Imidazol 5 Yl Propan 2 One Research
Novel Synthetic Methodologies for Diversification and Library Generation
The development of new drugs is a complex and multidisciplinary process aimed at discovering and developing molecules that can effectively treat diseases. chemscene.com A key strategy in medicinal chemistry is the synthesis of diverse libraries of compounds to explore a wider range of biological activities. For imidazole (B134444) derivatives, several innovative synthetic strategies are being employed.
One approach involves the metal-free, acid-catalyzed oxidation and coupling of methyl ketones with aldehydes in the presence of ammonium (B1175870) acetate (B1210297) to construct disubstituted imidazole derivatives. nih.gov Another versatile method allows for the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from an aromatic aldehyde and o-phenylenediamine. rsc.org Furthermore, researchers have developed a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes, which involves a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process. rsc.org
The synthesis of functionalized 1H-imidazoles can also be achieved through the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov This method has been used to prepare various 2-(alkoxy(hetaryl)methyl) 1H-imidazole derivatives in good to excellent yields. nih.gov Additionally, the expansion of reaction scopes, such as the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, demonstrates the ongoing effort to create a wide variety of polysubstituted benzimidazoles. nih.gov These methodologies are crucial for generating extensive libraries of 1-(1H-imidazol-5-yl)propan-2-one analogs, which can then be screened for a wide array of biological activities.
Table 1: Novel Synthetic Methodologies
| Methodology | Starting Materials | Key Features | Resulting Products |
|---|---|---|---|
| Acid-catalyzed oxidation and coupling | Methyl ketones, Aldehydes, Ammonium acetate | Metal-free | Disubstituted imidazole derivatives nih.gov |
| Selective synthesis | Aromatic aldehyde, o-phenylenediamine | Versatile, Inexpensive | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone rsc.org |
| One-pot synthesis | N-phenylbenzimidamides, Iodobenzenes/Bromobenzenes | Pd-catalyzed N-arylation, Cu-catalyzed C–H functionalization | 1,2-diphenyl-1H-benzo[d]imidazole derivatives rsc.org |
| Denitrogenative transformation | 5-amino-1,2,3-triazoles | Acid-catalyzed | 2-(alkoxy(hetaryl)methyl) 1H-imidazole derivatives nih.gov |
Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions and Interactions
Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes and studying biological interactions. Advanced spectroscopic techniques are providing unprecedented insights into the real-time behavior of molecules.
Real-time reaction monitoring is crucial for improving productivity and elucidating reaction mechanisms. researchgate.net Techniques like probe electrospray ionization mass spectrometry (PESI-MS) allow for the direct and detailed monitoring of each chemical species involved in a reaction. conicet.gov.arshimadzu.com This provides valuable information for understanding the entire reaction process and optimizing parameters. conicet.gov.ar
Raman spectroscopy has proven to be an effective method for monitoring the kinetics of imine formation, a reaction relevant to the synthesis of imidazole precursors. researchgate.net By tracking the intensity of specific vibrational modes, researchers can determine reaction rates and endpoints. researchgate.netnih.gov Infrared (IR) spectroscopy, particularly ReactIR, an in-line Fourier transform IR immersion probe, is another powerful tool for monitoring reactions in real-time. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is being used to study hydrogen-deuterium exchange in ketones in the presence of imidazolium (B1220033) ionic liquids, which act as catalysts. researchgate.net This technique provides detailed information on the efficiency of the exchange and can be used to monitor the process conveniently. researchgate.net
UV/Vis spectroscopy is a cost-effective method for real-time monitoring of various parameters in bioprocesses, including biomass and metabolite concentrations. mdpi.com
These advanced spectroscopic methods are not only refining synthetic protocols but are also being adapted to study the dynamic interactions of imidazole-ketone compounds with their biological targets, offering a deeper understanding of their mechanism of action.
Integration of Computational Approaches for Mechanism Elucidation and Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the identification of promising drug candidates. plos.org
Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to its protein target. nih.govdocumentsdelivered.com For instance, docking studies have been used to understand the interaction of imidazole-based compounds with the active sites of various kinases, such as VEGFR-2, c-Met, and PIM-1. nih.gov These studies can reveal key binding interactions and help in the design of more potent inhibitors.
Quantum chemical calculations , such as Density Functional Theory (DFT), are employed to analyze the geometrical characteristics, electronic properties, and reactivity of molecules. plos.orgniscpr.res.in These calculations can provide insights into the stability of different isomers and their potential for interaction with biological targets. plos.org For example, DFT studies have been used to investigate the properties of (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one. niscpr.res.in
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial in silico tool. plos.orgnih.gov These predictions help to assess the drug-like properties of new compounds, identifying potential liabilities early in the drug discovery process. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor, showing how the complex behaves over time. nih.gov This can confirm the stability of binding modes predicted by docking studies. nih.gov The integration of these computational approaches provides a powerful platform for elucidating reaction mechanisms, understanding structure-activity relationships, and designing novel this compound derivatives with improved therapeutic profiles.
Table 2: Computational Approaches in Imidazole-Ketone Research
| Computational Approach | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes of ligands to protein targets. nih.govdocumentsdelivered.com | Understanding key interactions with active sites, guiding inhibitor design. nih.gov |
| Density Functional Theory (DFT) | Analyzing molecular geometry, electronic properties, and reactivity. plos.orgniscpr.res.in | Determining molecular stability and potential for biological interaction. plos.org |
| ADMET Prediction | Assessing drug-like properties (absorption, distribution, metabolism, excretion, toxicity). plos.orgnih.gov | Early identification of potential pharmacokinetic and safety issues. nih.gov |
Exploration of New Biological Targets and Disease Areas
The structural versatility of the imidazole ring has led to its incorporation into a wide range of pharmacologically active compounds. ijfmr.comresearchgate.net Research into this compound and its analogs is expanding to explore new biological targets and their potential application in a variety of diseases.
Imidazole derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. nih.govijfmr.comresearchgate.net The imidazole nucleus is a crucial component of many clinically used drugs. ijfmr.com
Anticancer Activity: Imidazole-based compounds are being investigated as potential anticancer agents. nih.govmdpi.com For example, some imidazole-pyrazole hybrids have shown promising activity against cancer cell lines and inhibitory activity against enzymes like EGFR. researchgate.net A series of N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, including a propan-2-one derivative, have demonstrated pro-apoptotic activity in leukemia and breast cancer cells by inhibiting PIM-1 kinase. nih.gov
Antifungal Activity: The search for new antifungal agents is critical due to increasing drug resistance. mdpi.com New oxime esters of 3-(1H-imidazol-1-yl)propan-1-one have exhibited potent anti-Candida activity, with some compounds being more effective than the commonly used drug fluconazole (B54011). mdpi.comwikipedia.org
Antitubercular Activity: The emergence of multidrug-resistant tuberculosis necessitates the development of new drugs. ijfmr.com Imidazole-containing derivatives have garnered significant interest in the search for new anti-tubercular agents. ijfmr.com
Antidiabetic and Anti-obesity: The imidazole moiety is present in molecules like semaglutide, an anti-diabetic and anti-obesity medication that acts as a glucagon-like peptide-1 (GLP-1) receptor agonist. wikipedia.org This highlights the potential of imidazole-containing compounds in metabolic diseases.
The exploration of these and other disease areas, driven by a deeper understanding of the underlying biology and the specific molecular targets, will continue to be a major focus of future research.
Multidisciplinary Research Approaches for Comprehensive Understanding of Imidazole-Ketone Bioactivity
A comprehensive understanding of the bioactivity of this compound and its derivatives requires a multidisciplinary approach that integrates expertise from various scientific fields.
Chemical biology plays a crucial role by using chemical tools and theories to study and manipulate biological systems. chemscene.com This field provides a theoretical basis for new drug discovery by exploring the pathways and mechanisms of disease. chemscene.com
The formation of supramolecular complexes with imidazole-based compounds is an emerging area of research. nih.gov These complexes, formed through noncovalent interactions, can exhibit enhanced biological activity, improved safety profiles, and better targeting compared to the individual molecules. nih.gov
The synergy between synthetic chemistry , which provides the molecules for study, and pharmacology , which evaluates their biological effects, is fundamental. chemscene.comresearchgate.net This collaboration is essential for establishing structure-activity relationships and optimizing lead compounds.
The integration of computational modeling with experimental biology allows for a more rational approach to drug design. plos.orginsilico.com Computational tools can predict potential targets and guide synthetic efforts, which are then validated through biological assays.
By fostering collaboration between chemists, biologists, pharmacologists, and computational scientists, the research community can gain a more holistic understanding of the therapeutic potential of imidazole-ketone compounds and accelerate their translation from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 1-(1H-imidazol-5-yl)propan-2-one with high purity?
- Methodological Answer : A multi-step synthesis involving imidazole derivatives and ketone functionalization is recommended. For example, coupling imidazole precursors with propan-2-one derivatives under controlled conditions (e.g., using tetrakis(dimethylamino)ethylene (TDAE) as a mediator) can yield the target compound. Purification via column chromatography with polar/non-polar solvent systems ensures high purity .
- Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazole activation | TDAE, aromatic carbonyl derivatives | 65–75% | |
| Ketone coupling | Propan-2-one, THF, 60°C | 80–85% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the imidazole ring protons (δ 7.5–8.5 ppm) and ketone carbonyl (δ 205–210 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass 226.1065854 g/mol), while FT-IR identifies C=O stretches (~1700 cm⁻¹) .
Q. How can researchers optimize crystallization for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of a saturated solution in methanol/water (7:3 v/v) at 4°C promotes single-crystal growth. Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and disorder in the imidazole ring .
Advanced Research Questions
Q. How can computational methods resolve electronic structure ambiguities in this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electron density distribution, HOMO-LUMO gaps, and reactive sites. Compare computed IR/NMR spectra with experimental data to validate structural assignments .
Q. What strategies address contradictions in crystallographic data, such as disorder in the imidazole moiety?
- Methodological Answer : Apply SHELXD for phase determination and ORTEP-3 for thermal ellipsoid visualization. Use restraints for disordered atoms and refine anisotropic displacement parameters to reduce R-factor discrepancies (<5%) .
Q. How does the imidazole ring influence biological activity in related compounds?
- Methodological Answer : The imidazole moiety acts as a hydrogen-bond donor/acceptor in enzyme interactions. For example, in DN-1417 and JTP-2942, it binds to catalytic sites of oxidoreductases, as shown by crystallographic fragment screening (PDB: A1IZ9) .
Q. What retrosynthetic approaches are viable for derivatives of this compound?
- Methodological Answer : AI-powered synthesis planning (e.g., Reaxys/Pistachio models) suggests fragment-based routes. For instance, coupling imidazole-5-carboxylic acid with propan-2-one via amide bond formation, followed by functional group interconversion .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental UV-Vis spectra?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
